molecular formula C18H19NO3S B5678448 Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B5678448
M. Wt: 329.4 g/mol
InChI Key: QUHFIVWCHTVEIH-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the use of cyclopropylcarbonyl chloride and 4-methylphenylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-14(12-6-4-11(2)5-7-12)10-23-17(15)19-16(20)13-8-9-13/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHFIVWCHTVEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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